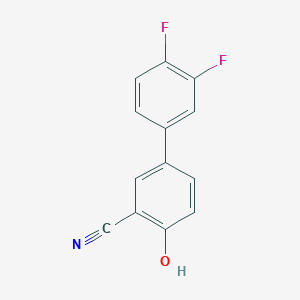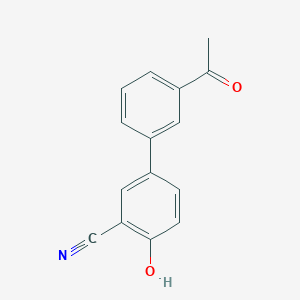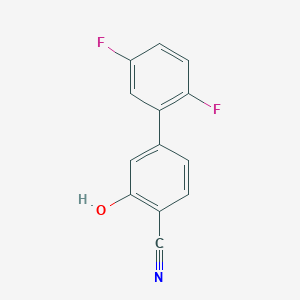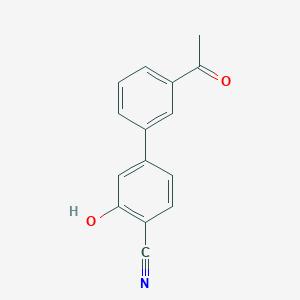
3-Cyano-5-(2,3-difluorophenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyano-5-(2,3-difluorophenyl)phenol, or 3-CFDP, is a phenolic compound with a wide range of applications in scientific research. It is a versatile reagent used in organic synthesis and has been used as a catalyst in various reactions. It has been used in the synthesis of a variety of organic compounds and as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other products. It is a highly reactive compound and its properties make it an ideal reagent for a variety of laboratory experiments.
作用机制
The mechanism of action of 3-CFDP is not fully understood, but it is believed to involve the formation of a complex between the 3-CFDP and the substrate. The complex then undergoes a series of reactions, leading to the formation of the desired product. The reaction is highly exothermic and the reaction rate is dependent on the concentration of the reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CFDP are not well understood. It is believed to be relatively non-toxic, but it has been shown to have some effects on the central nervous system. It is known to affect the activity of enzymes involved in neurotransmitter metabolism, and it has been shown to have an effect on the release of dopamine in the brain.
实验室实验的优点和局限性
The main advantage of using 3-CFDP in laboratory experiments is its high reactivity and its ability to catalyze a wide range of reactions. It is also highly soluble in aqueous solutions, making it easy to use in a variety of experiments. The main limitation of using 3-CFDP is its high reactivity, which can lead to unwanted side reactions. Additionally, it is a highly exothermic reaction, and care must be taken to ensure that the reaction is carried out in a safe and controlled environment.
未来方向
The potential applications of 3-CFDP are vast, and there are many future directions for research and development. One potential application is in the development of new and more efficient catalysts for organic synthesis. Additionally, further research into the biochemical and physiological effects of 3-CFDP could lead to the development of new drugs and other compounds. Finally, 3-CFDP could be used in the development of new fluorescent dyes and other materials for medical imaging and other applications.
合成方法
3-CFDP is synthesized by the reaction of 2,3-difluorophenol with sodium cyanide in aqueous solution. The reaction is typically carried out in aqueous solution at a temperature of 60-70°C, although temperatures up to 100°C may be used. The reaction is highly exothermic and the reaction rate is dependent on the concentration of the reactants. The reaction can be monitored by the color change of the solution, which changes from yellow to a deep blue color. The product is purified by recrystallization from aqueous ethanol. The final product is a white powder with a purity of 95%.
科学研究应用
3-CFDP has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other products. It has been used as a catalyst in a variety of reactions, including the synthesis of peptides, polymers, and other organic compounds. It has also been used in the synthesis of fluorescent dyes, which are used in medical imaging and other applications. Additionally, 3-CFDP has been used in the synthesis of chiral compounds, which are important in the synthesis of drugs and other compounds.
属性
IUPAC Name |
3-(2,3-difluorophenyl)-5-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO/c14-12-3-1-2-11(13(12)15)9-4-8(7-16)5-10(17)6-9/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCECSBPMTHQLLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684736 |
Source


|
| Record name | 2',3'-Difluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(2,3-difluorophenyl)phenol | |
CAS RN |
1261919-06-5 |
Source


|
| Record name | 2',3'-Difluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














